1-(Cyclohexylmethyl)piperidine-3-carbohydrazide 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 883530-04-9
VCID: VC3176921
InChI: InChI=1S/C13H25N3O/c14-15-13(17)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h11-12H,1-10,14H2,(H,15,17)
SMILES: C1CCC(CC1)CN2CCCC(C2)C(=O)NN
Molecular Formula: C13H25N3O
Molecular Weight: 239.36 g/mol

1-(Cyclohexylmethyl)piperidine-3-carbohydrazide

CAS No.: 883530-04-9

Cat. No.: VC3176921

Molecular Formula: C13H25N3O

Molecular Weight: 239.36 g/mol

* For research use only. Not for human or veterinary use.

1-(Cyclohexylmethyl)piperidine-3-carbohydrazide - 883530-04-9

Specification

CAS No. 883530-04-9
Molecular Formula C13H25N3O
Molecular Weight 239.36 g/mol
IUPAC Name 1-(cyclohexylmethyl)piperidine-3-carbohydrazide
Standard InChI InChI=1S/C13H25N3O/c14-15-13(17)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h11-12H,1-10,14H2,(H,15,17)
Standard InChI Key KNJUMRGGNBYWIU-UHFFFAOYSA-N
SMILES C1CCC(CC1)CN2CCCC(C2)C(=O)NN
Canonical SMILES C1CCC(CC1)CN2CCCC(C2)C(=O)NN

Introduction

Structural Characteristics and Chemical Identity

1-(Cyclohexylmethyl)piperidine-3-carbohydrazide consists of a piperidine ring with two key substituents: a cyclohexylmethyl group at the nitrogen position (N1) and a carbohydrazide group (-CONHNH₂) at the 3-position of the piperidine ring. This structure combines the aliphatic characteristics of cyclohexane with the basicity of piperidine and the hydrogen-bonding capabilities of the carbohydrazide functional group.

The structural relationship between this compound and its analogs can be understood by examining related compounds such as 1-(Cyclohexylmethyl)piperidine hydrochloride, which shares the core cyclohexylmethylpiperidine structure but lacks the 3-carbohydrazide functionality .

Predicted Physical and Chemical Properties

Based on analysis of structurally related compounds, the following properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₃H₂₃N₃ODerived from structural analysis
Molecular WeightApproximately 237.35 g/molCalculated from molecular formula
Physical StateLikely a viscous liquid or low-melting solidBased on properties of related piperidine derivatives
Hydrogen Bond Donors2From the -NHNH₂ group
Hydrogen Bond Acceptors3From the piperidine N, C=O, and terminal NH₂
Rotatable Bond Count4-5Including the cyclohexylmethyl linkage
pKaApproximately 10-11 for the piperidine nitrogenExtrapolated from similar piperidine structures

Structural Comparison with Related Compounds

Understanding 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide becomes clearer when comparing it with structurally related compounds documented in chemical literature.

Relationship to 1-(Cyclohexylmethyl)piperidine Hydrochloride

The 1-(Cyclohexylmethyl)piperidine portion forms the backbone of our target compound and is found in 1-(Cyclohexylmethyl)piperidine hydrochloride, which has documented properties including:

  • Molecular Weight: 217.78 g/mol

  • Hydrogen Bond Donor Count: 1

  • Hydrogen Bond Acceptor Count: 1

  • Rotatable Bond Count: 2

The key structural difference is the presence of the 3-carbohydrazide group in our target compound, which would significantly alter its physicochemical properties and potential biological interactions.

Comparison with 4-Benzylpiperidine

While structurally distinct from our target compound, 4-Benzylpiperidine provides valuable insights into the general properties of substituted piperidines:

  • Physical state: Clear colorless to yellow viscous liquid

  • Boiling point: 279°C

  • Density: 0.997 g/mL at 25°C

  • pKa: 10.58±0.10

The positional difference (4-substitution versus 3-substitution) and the nature of the substituents (benzyl versus cyclohexylmethyl and carbohydrazide) would result in distinct chemical behaviors, but the core piperidine properties remain informative.

Spectroscopic Characterization

The spectroscopic profile of 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide would be essential for structural confirmation and purity assessment.

Predicted Nuclear Magnetic Resonance (NMR) Characteristics

Based on the structural features and related compounds:

Spectral RegionExpected SignalsStructural Assignment
¹H NMR (1-2 ppm)Complex multipletsCyclohexyl ring protons
¹H NMR (1.5-2.5 ppm)MultipletsPiperidine ring protons
¹H NMR (2.0-2.2 ppm)DoubletCyclohexylmethyl CH₂
¹H NMR (3.0-3.5 ppm)MultipletsPiperidine protons adjacent to nitrogen
¹H NMR (7.5-8.5 ppm)Broad singletsNH-NH₂ protons
¹³C NMR (170-175 ppm)SingletCarbonyl carbon of carbohydrazide

The NMR profile would be comparable to that observed for compound 37 in the hydrazide synthesis reported in the literature, which showed characteristic signals for the piperidine ring and hydrazide functional group .

Structure-Activity Relationship Considerations

The structural elements of 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide can be analyzed in terms of their potential impact on biological activity.

Influence of the Cyclohexylmethyl Substituent

The literature indicates that N-substitution patterns significantly influence the properties and activities of piperidine derivatives:

Role of the Carbohydrazide Functionality

The carbohydrazide group introduces specific chemical and biological properties:

  • Enhanced hydrogen bonding capability, potentially increasing interactions with biological targets

  • Increased water solubility compared to non-functionalized analogs

  • Potential for hydrolytic metabolism in biological systems

  • Possibility for specific interactions with enzymes that recognize hydrazide structures

Analytical Considerations and Stability

The structural features of 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide suggest specific considerations for its analysis and stability assessment.

Chromatographic Behavior

Based on its functional groups, the compound would likely exhibit:

  • Moderate retention on reverse-phase HPLC systems

  • Potential peak tailing due to the basic piperidine nitrogen

  • Improved peak shape with acidic modifiers in the mobile phase

  • UV detection capability through the carbohydrazide chromophore

Stability Considerations

Several factors would influence the stability of this compound:

  • Potential hydrolysis of the carbohydrazide group under strongly acidic or basic conditions

  • Oxidative sensitivity of the hydrazide function

  • Possible thermal decomposition pathways

  • Storage recommendations likely similar to those of 4-benzylpiperidine: "Store below +30°C"

Future Research Directions

Based on the structural features and potential applications of 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide, several promising research directions emerge:

Synthetic Methodology Development

  • Optimization of synthetic routes to improve yield and purity

  • Development of stereoselective methods if stereogenic centers are introduced

  • Green chemistry approaches to minimize environmental impact during synthesis

  • Scale-up considerations for potential larger-scale production

Biological Evaluation

  • Screening against various biological targets, particularly those where related piperidine derivatives have shown activity

  • Structure-activity relationship studies through systematic modification of the core structure

  • Exploration of the carbohydrazide group's role in biological interactions

  • Evaluation of pharmacokinetic properties and metabolic stability

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